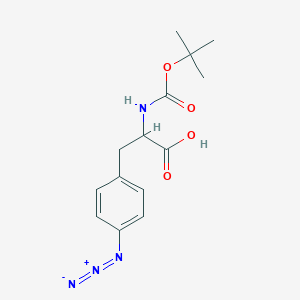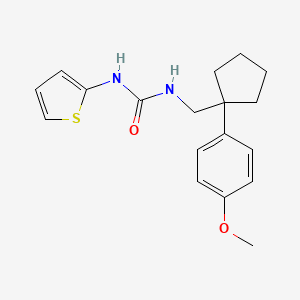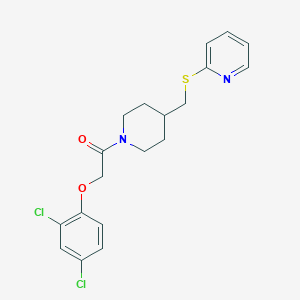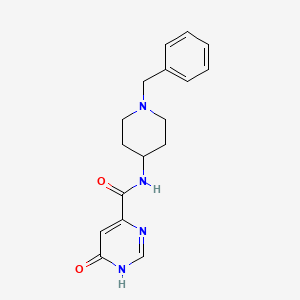
(E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality (E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The thiazolidin-4-one derivatives, including compounds structurally related to (E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide, have been researched for their potential as antimicrobial agents. Studies have shown that these compounds exhibit significant activity against a range of microbial pathogens. For example, various thiazolidin-4-one derivatives have shown notable antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus and against mycobacteria, including Mycobacterium tuberculosis. These compounds have been identified to possess selective antimicrobial properties, effective against specific strains of bacteria and fungi, which highlights their potential in designing targeted antimicrobial therapies (Krátký et al., 2017) (PansareDattatraya & Devan, 2015).
Anticancer Applications
Anticancer Properties
The thioxothiazolidin-4-one derivatives have also been explored for their anticancer activity. Research indicates that certain compounds within this class have demonstrated activity against various cancer cell lines. These findings suggest a potential for these compounds to be developed into anticancer agents, following further research and development. Notably, some derivatives have been found to be more potent than standard drugs in inhibitory action against specific cancer cell lines, highlighting their potential as effective anticancer agents (Havrylyuk et al., 2010) (Deep et al., 2013).
Molecular Studies and Structural Analysis
Supramolecular Structures
The structural analysis of thioxothiazolidin-4-one derivatives has contributed to understanding their supramolecular arrangements, which is crucial for the development of pharmaceuticals. Studies focusing on hydrogen-bonded dimers, chains of rings, and sheets provide insights into the molecular interactions and stability of these compounds. Understanding these structural characteristics is essential for the rational design of drugs based on these scaffolds (Delgado et al., 2005).
Propriétés
IUPAC Name |
6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(29)25(23(27)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBEVMTVWDHTH-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)
![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)
![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)
![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide](/img/structure/B2586993.png)
![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)


![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)


![1-[Bromo(difluoro)methyl]sulfonyl-2-fluorobenzene](/img/structure/B2587004.png)
